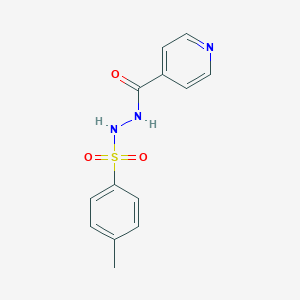
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, also known as INH, is a well-known drug that is used to treat tuberculosis. It was first synthesized in 1912 by Paul Ehrlich and his team. Since then, it has been used as a frontline drug in the treatment of tuberculosis. INH has a unique chemical structure that makes it an effective drug for the treatment of tuberculosis.
Wirkmechanismus
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine works by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of Mycobacterium tuberculosis. This leads to the death of the bacterium.
Biochemische Und Physiologische Effekte
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is metabolized by the liver and excreted in the urine. It has a half-life of 1-4 hours. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine can cause liver damage in some patients, and therefore, liver function tests are recommended before and during the treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is a widely used drug in the treatment of tuberculosis, and therefore, there is a lot of research available on its mechanism of action and antimicrobial properties. However, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in lab experiments is limited due to its toxicity and potential side effects.
Zukünftige Richtungen
There are several areas of research that can be explored in the future. One area is the development of new drugs that can be used in combination with Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine to treat drug-resistant tuberculosis. Another area is the study of the mechanisms of resistance to Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, which can help in the development of new drugs. Additionally, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in the treatment of other bacterial infections can be explored.
Synthesemethoden
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is synthesized by the reaction of isonicotinic acid with 2-((p-tolyl)sulfonyl)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine has been extensively studied for its antimicrobial properties. It is known to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is also used in the treatment of other bacterial infections, such as leprosy.
Eigenschaften
CAS-Nummer |
35285-70-2 |
|---|---|
Produktname |
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine |
Molekularformel |
C13H13N3O3S |
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17) |
InChI-Schlüssel |
PSUJEUSCHQUVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




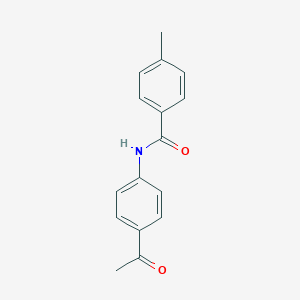
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
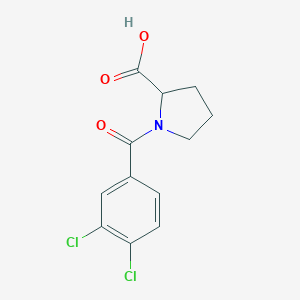
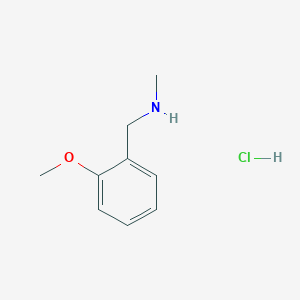
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
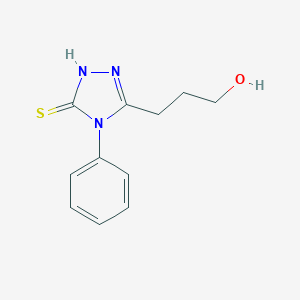

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
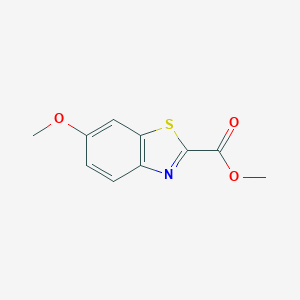
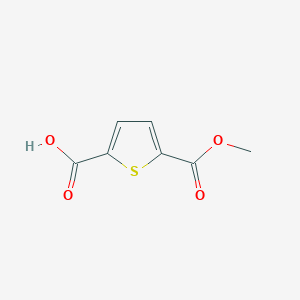
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)